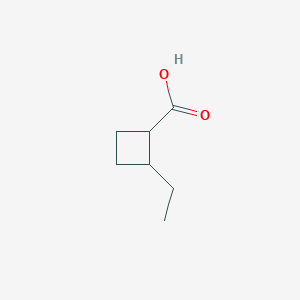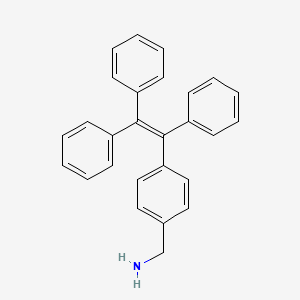
(4-(1,2,2-Triphenylvinyl)phenyl)methanamine
Descripción general
Descripción
“(4-(1,2,2-Triphenylvinyl)phenyl)methanamine” is an organic dye compound with the molecular formula C27H23N . It has a molecular weight of 361.47 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central nitrogen atom attached to a phenyl ring and a triphenylvinyl group .Chemical Reactions Analysis
The compound is used in the synthesis of tetraphenylethene-based Schiff bases . These Schiff bases exhibit different photochromic and fluorescence properties depending on their crystal structures .Physical and Chemical Properties Analysis
The compound has a molecular weight of 361.47 and a molecular formula of C27H23N .Aplicaciones Científicas De Investigación
Luminescent Properties and AIE Behavior
(Chen et al., 2015) explored the synthesis and photoluminescence properties of tetraphenylethene-organophosphorus dyads, including compounds related to (4-(1,2,2-Triphenylvinyl)phenyl)methanamine. These compounds exhibited intense solid-state blue emission and aggregation-induced emission (AIE) behaviors, which are significant in the development of luminescent materials.
Hydrogenation Reactions and Catalysts
(Karabuğa et al., 2015) reported on the synthesis of (4-Phenylquinazolin-2-yl)methanamine, a compound structurally similar to this compound, and its use in hydrogenation reactions with ruthenium complexes. This application is relevant in the field of catalysis and chemical synthesis.
Iminophosphorane Reagents
(Ramazani et al., 2012) described the use of (N-isocyanimino) triphenylphosphorane for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, indicating its role in organic synthesis.
Pincer Palladacycles
(Roffe et al., 2016) investigated 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. This research demonstrates the potential of such compounds in catalytic processes.
Non-Linear Optical Effects
(Qian et al., 2015) explored the aggregation-induced emission (AIE) characteristics of a compound closely related to this compound. Its use in optical materials, specifically in multi-photon-excited luminescence, is highlighted.
OLED Applications
(Huang et al., 2013) synthesized derivatives of 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl, demonstrating their applications in organic light-emitting diodes (OLEDs). The study is relevant to the field of electronic and display materials.
Mechanofluorochromism and AIE
(Weng et al., 2018) investigated derivatives of 4-(4-triphenylvinyl phenyl) pyridine, closely related to the compound , for their mechanofluorochromic and aggregation-induced emission (AIE) characteristics.
Palladium and Platinum Complexes in Catalysis
(Chiririwa et al., 2013) focused on the synthesis and characterization of palladium(II) and platinum(II) complexes with iminophosphine ligands, highlighting their potential use in cross-coupling reactions.
Zn(II) Cation-Induced Solution Emission
(Wang et al., 2021) explored 4-(4-(1,2,2-triphenylvinyl)phenyl)benzoic acid for its response to Zn2+ ions, indicating a potential application in chemical sensing and molecular recognition.
Anticancer Activity of Metal Complexes
(Mbugua et al., 2020) investigated palladium(II) and platinum(II) complexes with ligands similar to this compound, demonstrating their potential in anticancer applications.
Safety and Hazards
Direcciones Futuras
The compound has been used in the synthesis of tetraphenylethene-based Schiff bases, which have been applied in the creation of visible light responsive rewritable paper with inkless writing and self-erasing properties . This suggests potential future applications in the field of data storage and encryption .
Mecanismo De Acción
Target of Action
It is known that this compound is a tetraphenylethene-based schiff base , which are often used in the development of fluorescent materials .
Mode of Action
The mode of action of (4-(1,2,2-Triphenylvinyl)phenyl)methanamine is primarily through its photochromic and fluorescence properties . The compound exhibits different properties based on its crystal structure. For instance, one polymorph of the compound exhibits weak fluorescence and reversible photochromic behavior, while another emits stronger orange fluorescence without photochromism .
Pharmacokinetics
The compound is known to have a molecular weight of 36148 and a predicted density of 1±006 g/cm3 .
Result of Action
The result of the action of this compound is primarily observed in its photochromic and fluorescence properties . These properties can be manipulated for various applications, such as the development of visible light responsive rewritable paper with inkless writing and self-erasing properties .
Action Environment
The action of this compound can be influenced by environmental factors such as light and crystal structure . For instance, the compound’s fluorescence properties can be manipulated using different wavelengths of light . Additionally, the compound’s properties can vary significantly based on its crystal packing styles .
Propiedades
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEYZDXHHMETHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




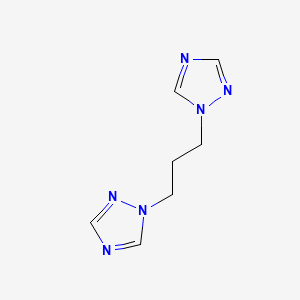
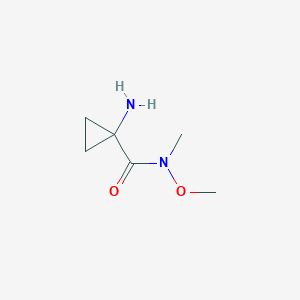
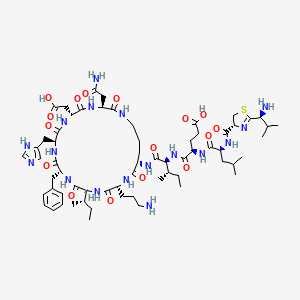


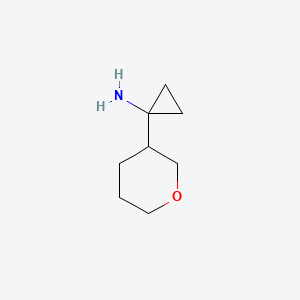
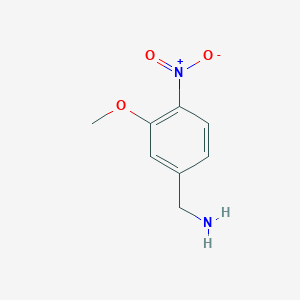

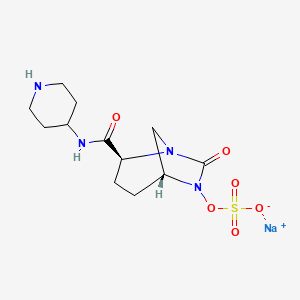
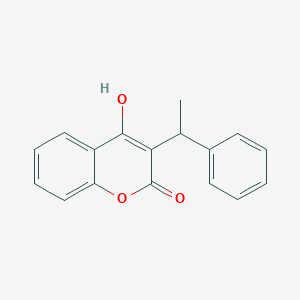
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
